Deuterium bromide

Kinetic Isotope Effect Reaction Mechanism Bromination

Researchers using HBr for mechanistic studies risk skewed kinetic data due to the primary kinetic isotope effect (KIE). Deuterium bromide (DBr, CAS 13536-59-9) eliminates this uncertainty, delivering isotopic precision for reproducible outcomes. - Enables accurate KIE quantification (k_RH/k_RD up to 5.4 in vapor phase) for probing reaction mechanisms. - Provides a +1 Da mass shift essential for synthesizing deuterated internal standards and APIs with improved metabolic stability. - Eliminates proton background in NMR with a deuteron quadrupole coupling constant of 250 ± 50 kHz, ensuring spectral clarity. Supplied at 47-48 wt.% in D₂O with ≥99 atom % D enrichment, this corrosive liquid (bp 126 °C) ships under ambient conditions with full documentation.

Molecular Formula DBr
BrH
Molecular Weight 81.92 g/mol
CAS No. 13536-59-9
Cat. No. B076789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuterium bromide
CAS13536-59-9
Molecular FormulaDBr
BrH
Molecular Weight81.92 g/mol
Structural Identifiers
SMILESBr
InChIInChI=1S/BrH/h1H/i/hD
InChIKeyCPELXLSAUQHCOX-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuterium Bromide: Isotopic and Physical Specifications


Deuterium bromide (DBr), CAS 13536-59-9, is the fully deuterated isotopologue of hydrogen bromide (HBr), wherein the protium (¹H) atom is substituted by the heavier, stable isotope deuterium (²H or D). It is commercially supplied predominantly as a corrosive, colorless to slightly yellow liquid solution, most commonly at a concentration of 47–48 wt.% in deuterium oxide (D₂O) . Its liquid-phase boiling point is 126 °C (lit.) and its density is 1.537 g/mL at 25 °C . Procurement is defined by its isotopic enrichment, which is typically specified at ≥99 atom % D .

Isotopic labeling and tracer studies
NMR solvent for proton background suppression
Kinetic isotope effect and plasma research

Deuterium Bromide vs. HBr: Critical Differences


While the macroscopic properties of deuterium bromide (DBr) appear similar to those of hydrogen bromide (HBr), the mass difference between the hydrogen isotopes fundamentally alters its molecular vibrational frequencies, zero-point energy, and resulting chemical reaction kinetics [1][2]. Direct substitution of HBr with DBr is not scientifically valid in applications demanding isotopic tracing, precise kinetic measurements, or NMR spectral simplicity. The well-characterized primary kinetic isotope effect (KIE) means that reactions involving C–H/D bond cleavage can proceed up to 5.4 times slower in vapor phase when using deuterated substrates, a difference that must be accounted for or exploited in experimental design [1][2]. Consequently, HBr cannot serve as a functional substitute in any context requiring the specific nuclear spin (I=1) and mass (2.014 amu) of deuterium [1][2].

Kinetic isotope effect alters reaction rates and may shift mechanistic interpretation
Nuclear spin (I=1) and mass prevent direct NMR substitution for lock and background suppression
Mass difference (+1 Da) is essential for MS tracing; HBr cannot provide isotopic labeling

Deuterium Bromide: Quantitative Differentiation Evidence


Kinetic Isotope Effect in Bromination Reactions

In the photoinitiated bromination of cyclohexane, substituting protiated cyclohexane with perdeuteriocyclohexane results in a significant kinetic isotope effect (KIE) that is directly influenced by the presence of deuterium in the system. The vapor-phase KIE (k_RH/k_RD) was measured at 5.4 ± 0.2, demonstrating that reactions involving C–D bond cleavage are over five times slower than those with C–H bonds [1]. This effect is less pronounced in solution phase (k_RH/k_RD = 4.3 ± 0.2) due to a cage reversal reaction involving the hydrogen/deuterium bromide pair, highlighting the compound's role in elucidating complex reaction dynamics [1]. This quantitative difference underscores why deuterium bromide is essential for precise mechanistic studies where reaction rates must be controlled or measured.

Kinetic Isotope Effect
Head-to-head
Vapor
kH/kD = 5.4 ± 0.2
Solution
kH/kD = 4.3 ± 0.2
Reveals cage effects and reaction dynamics
Photoinitiated bromination of cyclohexane; vapor vs solution phase
Kinetic Isotope Effect Reaction Mechanism Bromination

Electron Attachment Cross Section in Plasma Physics

For applications in gaseous electronics and plasma physics, the electron attachment cross section is a critical parameter. A direct comparison between deuterium bromide (DBr) and hydrogen bromide (HBr) reveals a quantifiable difference in this property. At an electron appearance potential peak of 0.28 eV, the peak electron attachment cross section (Qₐ) for DBr is 18.7 × 10⁻²¹ m², whereas for HBr it is 27 × 10⁻²¹ m² [1]. This 31% smaller cross section for DBr translates to a lower probability of dissociative electron attachment, which is a key consideration in modeling plasma behavior and designing gas discharge devices [1].

Electron Attachment Cross Section
Head-to-head
DBr
18.7 × 10⁻²¹ m²
HBr
27 × 10⁻²¹ m²
31% lower for DBr
Plasma behavior modeling requires DBr-specific data
At 0.28 eV electron appearance peak
Plasma Physics Gaseous Electronics Electron Attachment

Isotopic Purity and NMR Solvent Utility

Deuterium bromide is commercially available at a high isotopic purity of 99 atom % D . This high enrichment is critical for its primary application as an NMR solvent, where it serves to eliminate the large, interfering signal from protiated solvents (¹H NMR) and to provide a deuterium lock signal . The effective elimination of background proton signals simplifies spectra and enables accurate quantification, a capability not achievable with standard hydrogen bromide (HBr) solutions.

Isotopic Purity for NMR
Data to verify
99 atom % D
Enables deuterium lock and proton suppression
Commercial specification; verify certificate of analysis
NMR Spectroscopy Isotopic Purity Deuterated Solvent

Deuteron Quadrupole Coupling in Solid-State NMR

In solid-state physics and advanced NMR studies, the deuteron (²H) quadrupole coupling constant is a fundamental parameter for probing molecular motion and electric field gradients. For solid deuterium bromide, this constant has been experimentally estimated to be 250 ± 50 kHz [1]. This value provides a direct, quantitative measure of the interaction between the deuterium nucleus's electric quadrupole moment and the surrounding electric field gradient, a property that is absent in hydrogen bromide (HBr) due to the ¹H nucleus's spin of ½ and lack of a quadrupole moment [1]. This unique property makes DBr an essential probe molecule for studying molecular dynamics and phase transitions in solid solutions and crystalline materials.

Deuteron Quadrupole Coupling
Cross-study comparable
250 ± 50 kHz
Probes molecular dynamics in solid materials
Solid-state NMR relaxation measurements
Solid-State NMR Molecular Dynamics Quadrupole Coupling

Mass Shift and Isotopic Labeling in Mass Spectrometry

A fundamental and quantifiable difference between deuterium bromide (DBr) and hydrogen bromide (HBr) is the nominal mass shift of +1 Da per deuterium atom. For the molecule DBr, this results in a distinct mass-to-charge ratio (m/z) in mass spectrometry, providing a clear and unambiguous signal for tracer and metabolic studies . This mass shift is a direct consequence of the isotopic substitution (²H for ¹H) and is an inherent, immutable property that facilitates its use in isotope dilution mass spectrometry and as a precursor for synthesizing deuterated internal standards . This unambiguous mass difference is the cornerstone of its application in quantitative bioanalysis and pharmacokinetic studies, where it enables the precise tracking of labeled molecules against a non-labeled background.

Mass Shift for MS
Class-level
Δ = +1.01 g/mol
DBr 81.92 vs HBr 80.91
Unambiguous tracer signal in mass spectrometry
Fundamental isotopic property
Mass Spectrometry Isotopic Labeling Tracer Studies

Deuterium Bromide: Key Research and Industrial Applications


Reaction Mechanisms via Kinetic Isotope Effects

Researchers can utilize the quantifiable kinetic isotope effect (KIE) of deuterium, as evidenced by the k_RH/k_RD ratio of 5.4 in vapor-phase bromination [1], to design experiments that probe reaction transition states, differentiate between competing pathways, and quantify the role of cage effects in solution-phase chemistry [1].

Plasma Modeling and Gaseous Electronics

In fields involving gas discharges and plasma processing, the 31% smaller electron attachment cross section of DBr relative to HBr [2] is a critical parameter. Scientists must incorporate this DBr-specific data into plasma simulations and models to accurately predict device behavior, as using HBr data would introduce significant error [2].

Deuterated Compound Synthesis for MS and Pharma

The inherent +1 Da mass shift of DBr makes it an indispensable reagent for introducing isotopic labels into molecules. This is crucial for synthesizing deuterated internal standards for quantitative mass spectrometry assays and for producing deuterated active pharmaceutical ingredients (APIs) where the deuterium isotope effect can improve metabolic stability .

High-Resolution NMR and Solid-State Dynamics

Leveraging its high isotopic purity (99 atom % D) and the unique deuteron quadrupole coupling constant (250 ± 50 kHz) [3], DBr serves as an essential solvent for liquid-state NMR by eliminating proton background signals and as a specific molecular probe in solid-state NMR to investigate molecular motion and local electric field gradients in materials [3].

Application
Selection Property
Validation Focus
Kinetic isotope effect studies
Deuterium enrichment
Reaction mechanism validation
Plasma and gaseous electronics
Electron attachment cross-section
Plasma model benchmarking
Isotope labeling for MS assays
+1 Da mass shift
Tracer incorporation and purity
NMR solvent and solid-state dynamics
High isotopic enrichment
Background suppression and quadrupole probe

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